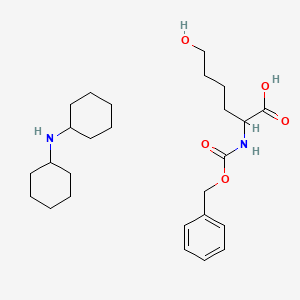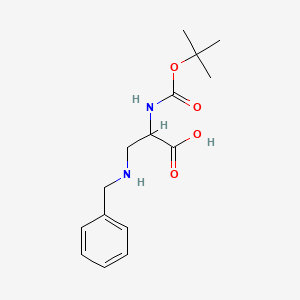
Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is a complex organic compound with a unique structure that combines a quinoline moiety with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate typically involves multiple steps:
-
Formation of the Quinoline Intermediate: : The synthesis begins with the preparation of the 7-methoxyquinoline intermediate. This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
-
Pyridine Ring Formation: : The next step involves the formation of the pyridine ring. This can be done through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
-
Coupling Reaction: : The quinoline and pyridine intermediates are then coupled through an etherification reaction. This involves the reaction of the hydroxyl group on the quinoline with a halogenated pyridine derivative in the presence of a base like potassium carbonate.
-
Esterification: : Finally, the ester group is introduced through a reaction with methyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate has shown potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.
作用機序
The mechanism by which Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine rings can intercalate with DNA or bind to active sites of enzymes, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate
- Methyl 2-(3-methoxy-5-((8-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate
Uniqueness
Compared to similar compounds, Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is unique due to the specific positioning of the methoxy groups and the quinoline ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C19H18N2O5 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
methyl 2-[3-methoxy-5-(7-methoxyquinolin-4-yl)oxypyridin-2-yl]acetate |
InChI |
InChI=1S/C19H18N2O5/c1-23-12-4-5-14-15(8-12)20-7-6-17(14)26-13-9-18(24-2)16(21-11-13)10-19(22)25-3/h4-9,11H,10H2,1-3H3 |
InChIキー |
WKONMPOCOOUHGZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=CC(=C2C=C1)OC3=CC(=C(N=C3)CC(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)


![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)

![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)

![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)


![[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094525.png)



